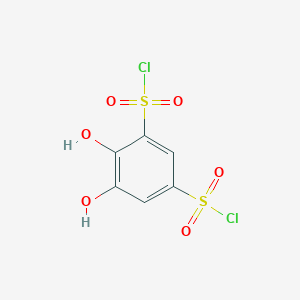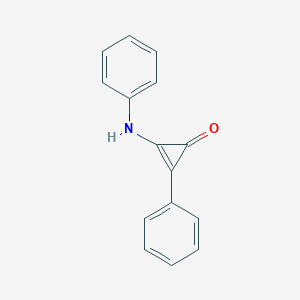![molecular formula C22H34N2Si B14276503 N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) CAS No. 183873-63-4](/img/structure/B14276503.png)
N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine): is a complex organic compound featuring a silicon atom bonded to two phenyl groups and two methylene bridges, each connected to an N-ethylethan-1-amine group. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) typically involves the reaction of diphenylsilane with formaldehyde and N-ethylethan-1-amine under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions: N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted amine compounds.
科学研究应用
Chemistry: In chemistry, N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are investigating its use as a scaffold for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as silicone-based polymers and resins. Its properties make it suitable for applications in coatings, adhesives, and sealants.
作用机制
The mechanism by which N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) exerts its effects involves interactions with molecular targets through its silicon and amine groups. These interactions can lead to the formation of stable complexes, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
N,N’-Methylenebisacrylamide: Used as a cross-linking agent in polyacrylamide gels.
N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.
Uniqueness: N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) stands out due to its unique combination of silicon and amine functionalities, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in both research and industry.
属性
CAS 编号 |
183873-63-4 |
|---|---|
分子式 |
C22H34N2Si |
分子量 |
354.6 g/mol |
IUPAC 名称 |
N-[[diethylaminomethyl(diphenyl)silyl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C22H34N2Si/c1-5-23(6-2)19-25(20-24(7-3)8-4,21-15-11-9-12-16-21)22-17-13-10-14-18-22/h9-18H,5-8,19-20H2,1-4H3 |
InChI 键 |
ACMVDCKRAOHPEP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C[Si](CN(CC)CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)


![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)








